PNMT Inhibitory Potency: Target Compound vs. Highly Optimized PNMT Inhibitor PNMT-IN-1
The target compound demonstrates micromolar-range PNMT inhibition (Ki = 1,110,000 nM) in a bovine PNMT radiochemical assay [1]. In contrast, the second-generation inhibitor PNMT‑IN‑1 achieves a Ki of 1.2 nM against human PNMT under comparable biochemical conditions [2]. While this ~10⁶‑fold potency differential confirms that the target compound is not a high‑affinity PNMT ligand, it also establishes the compound as a structurally distinct, low‑affinity probe that can serve as a valuable negative control or as a starting point for fragment‑based lead optimization.
| Evidence Dimension | PNMT inhibition Ki |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | PNMT‑IN‑1 (inhibitor 4): Ki = 1.2 nM |
| Quantified Difference | ~9.25 × 10⁵‑fold weaker affinity |
| Conditions | Target compound: bovine PNMT radiochemical assay; PNMT-IN-1: human recombinant PNMT fluorescence-based assay |
Why This Matters
Procurement of the exact target compound is essential for researchers seeking a well-characterized, low-affinity PNMT binder for use as an inactive control or for SAR studies aimed at enhancing affinity through scaffold hopping.
- [1] BindingDB. Entry BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM. In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT) using radiochemical assay. J Med Chem 30: 2208-16 (1988). View Source
- [2] TargetMol. PNMT-IN-1 (T81432). Ki = 1.2 nM; IC50 = 81 nM. Phenylethanolamine N-methyltransferase inhibitor. View Source
